2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a thiophene ring and a tetrahydro-2H-pyran ring.Scientific Research Applications
Heterocyclic Synthesis
This compound and its derivatives have been explored for their reactivity and applications in synthesizing a broad range of heterocyclic compounds. Studies have demonstrated the synthesis of thiophenylhydrazonoacetates and other heterocyclic derivatives, highlighting the versatility of thiophene-containing compounds in organic synthesis (Mohareb et al., 2004). Additionally, the generation of structurally diverse libraries through alkylation and ring closure reactions emphasizes the potential for creating a wide variety of novel compounds for further testing and application (Roman, 2013).
Crystal Structure Analysis
Research into the crystal structure of related compounds has provided valuable insights into their molecular configurations and the types of intermolecular interactions they can participate in. For instance, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide reveals complex hydrogen bonding patterns, contributing to our understanding of molecular stability and reactivity (Sharma et al., 2016).
Biological Activity
While direct studies on the biological activities of 2,5-dimethyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide are not available, research on similar compounds indicates potential biological relevance. Thiophene derivatives have shown a range of biological activities, including antibacterial and antifungal properties, suggesting the possibility of pharmacological applications for these compounds (Vasu et al., 2003). Moreover, the exploration of thiophene-3-carboxamide derivatives reveals their potential as potassium channel activators, underscoring the therapeutic potential of thiophene-containing compounds (Sanfilippo et al., 1993).
Future Directions
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-3-4-15(2)17(11-14)18(21)20-13-19(6-8-22-9-7-19)16-5-10-23-12-16/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDUWPWMFJVEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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